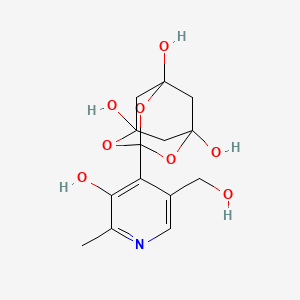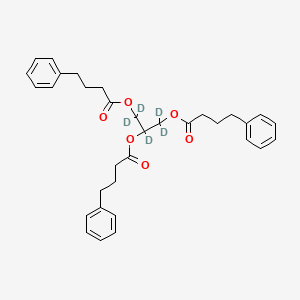
7-Hydroxy Granisetron-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy Granisetron-d3 (hydrochloride) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Granisetron, a selective serotonin 5-HT3 receptor antagonist commonly used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Granisetron-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Granisetron moleculeThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of 7-Hydroxy Granisetron-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
化学反应分析
Types of Reactions
7-Hydroxy Granisetron-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indazole ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives
科学研究应用
7-Hydroxy Granisetron-d3 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy to trace metabolic pathways and study reaction mechanisms.
Biology: It is used in biological studies to investigate the metabolism and pharmacokinetics of Granisetron and its derivatives.
Medicine: It is used in pharmacological research to study the efficacy and safety of Granisetron in treating nausea and vomiting.
Industry: It is used in the development and quality control of pharmaceutical products containing Granisetron
作用机制
7-Hydroxy Granisetron-d3 (hydrochloride) exerts its effects by selectively binding to the serotonin 5-HT3 receptors, which are ligand-gated ion channels. By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter that triggers nausea and vomiting. This action occurs both centrally in the medullary chemoreceptor trigger zone and peripherally in the gastrointestinal tract .
相似化合物的比较
Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dolasetron: Similar to Granisetron, used for the same indications
Uniqueness
7-Hydroxy Granisetron-d3 (hydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
属性
分子式 |
C18H25ClN4O2 |
|---|---|
分子量 |
367.9 g/mol |
IUPAC 名称 |
7-hydroxy-1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16;/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24);1H/t11?,12-,13+;/i1D3; |
InChI 键 |
MBSNWMLKHVHIJB-IGDXGWDKSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
规范 SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


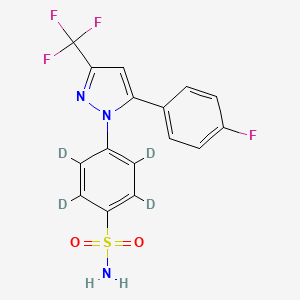
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
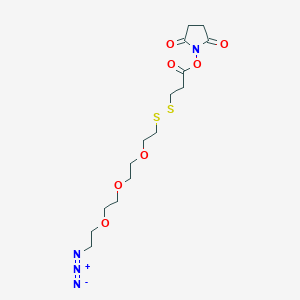
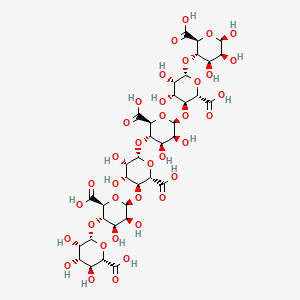
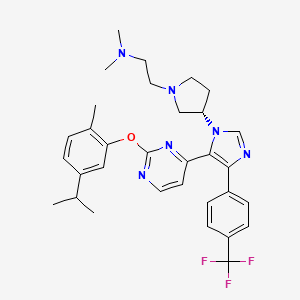
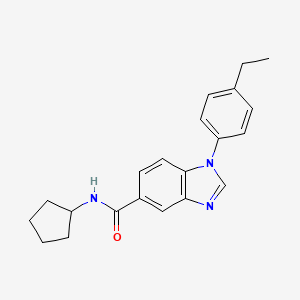

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

